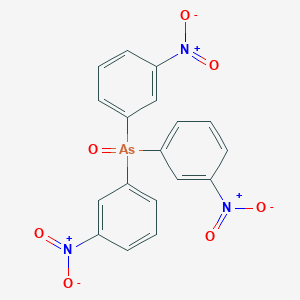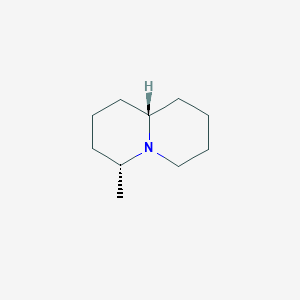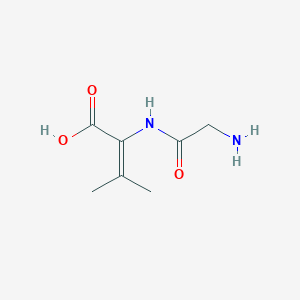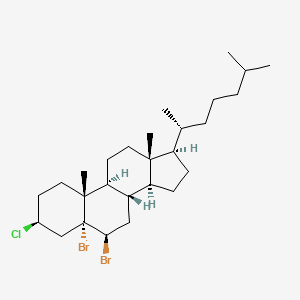![molecular formula C5H4N8 B14725354 3h-Tetrazolo[5,1-i]purin-5-amine CAS No. 10553-46-5](/img/structure/B14725354.png)
3h-Tetrazolo[5,1-i]purin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3h-Tetrazolo[5,1-i]purin-5-amine is a heterocyclic compound with the molecular formula C5H4N8. It features a unique structure that includes a tetrazole ring fused to a purine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3h-Tetrazolo[5,1-i]purin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-tetrazole with formamide or formic acid derivatives, leading to the formation of the fused ring system. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3h-Tetrazolo[5,1-i]purin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole or purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products can exhibit different biological activities and physicochemical properties, making them valuable for further research and development .
Aplicaciones Científicas De Investigación
3h-Tetrazolo[5,1-i]purin-5-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3h-Tetrazolo[5,1-i]purin-5-amine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The tetrazole and purine rings play a crucial role in the binding affinity and selectivity of the compound for its targets .
Comparación Con Compuestos Similares
Similar Compounds
3H-[1,2,4]-Triazolo[5,1-i]purin-5-amine: Similar in structure but with a triazole ring instead of a tetrazole ring.
7-alkyl-7H-tetrazolo[1,5-g]purine: Another tetrazole-purine fused compound with different alkyl substitutions.
Uniqueness
3h-Tetrazolo[5,1-i]purin-5-amine is unique due to its specific ring fusion and the presence of both tetrazole and purine rings. This unique structure contributes to its distinct biological activities and its potential as a versatile building block for the synthesis of various bioactive molecules .
Propiedades
Número CAS |
10553-46-5 |
|---|---|
Fórmula molecular |
C5H4N8 |
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
9H-tetrazolo[5,1-f]purin-5-amine |
InChI |
InChI=1S/C5H4N8/c6-5-9-3-2(7-1-8-3)4-10-11-12-13(4)5/h1H,(H2,6,9)(H,7,8) |
Clave InChI |
FZBGNBASJAJOLK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C3=NN=NN3C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)








